Benzo[f]quinoxaline
Overview
Description
Benzo[f]quinoxaline is a heterocyclic aromatic organic compound that consists of a fused benzene ring and a quinoxaline ring. This compound is part of the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The structure of this compound includes a benzene ring fused to a pyrazine ring, making it a significant compound in the study of heterocyclic chemistry.
Scientific Research Applications
Benzo[f]quinoxaline and its derivatives have a wide range of applications in scientific research:
Medicinal Chemistry: They are investigated for their anticancer, antibacterial, antiviral, and anti-inflammatory properties.
Materials Science: this compound derivatives are used in the development of organic semiconductors, dyes, and fluorescent materials.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in the study of enzyme inhibition and molecular interactions due to its unique structure.
Mechanism of Action
Safety and Hazards
Future Directions
Quinoxalines have been the subject of extensive research due to their emergence as an important chemical moiety. They have a wide range of applications in natural products, biologically active synthetic drug candidates, and optoelectronic materials. Future developments are expected in the synthesis of quinoxalines under transition-metal-free conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzo[f]quinoxaline can be synthesized through several methods, including:
Condensation Reactions: One common method involves the condensation of ortho-diamines with 1,2-diketones.
Cyclization Reactions: Another approach is the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale condensation reactions using readily available starting materials. The reaction conditions are optimized to achieve high yields and purity, often employing catalysts and controlled temperatures to facilitate the process.
Chemical Reactions Analysis
Types of Reactions: Benzo[f]quinoxaline undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents such as 2-iodoxybenzoic acid (IBX) to form quinoxaline derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the this compound structure.
Common Reagents and Conditions:
Oxidation: Reagents like IBX and conditions involving mild temperatures are commonly used.
Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) under hydrogen gas is a typical method.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various substituted quinoxalines, dihydroquinoxalines, and other derivatives with potential biological and industrial applications.
Comparison with Similar Compounds
Benzo[f]quinoxaline is compared with other similar compounds such as quinoxaline, quinazoline, phthalazine, and cinnoline:
Phthalazine: It has a similar fused ring system but with different nitrogen positioning, affecting its reactivity and uses.
This compound stands out due to its unique structure and diverse applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
benzo[f]quinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2/c1-2-4-10-9(3-1)5-6-11-12(10)14-8-7-13-11/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFRAQHYKKPYLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=NC=CN=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90177553 | |
Record name | Benzoquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90177553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
230-33-1 | |
Record name | Benzoquinoxaline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000230331 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzo[f]quinoxaline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48954 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90177553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BENZOQUINOXALINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7UJG79BN9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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